4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one
Overview
Description
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is an organic compound that belongs to the class of iodomethyl derivatives It is characterized by the presence of an iodomethyl group attached to a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one typically involves the iodination of a suitable precursor. One common method is the reaction of a dioxolane derivative with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired iodomethyl compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Sodium periodate or manganese dioxide in aqueous or organic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its reactivity and ability to form various derivatives.
Material Science: Utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. The dioxolane ring provides stability to the molecule, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Iodomethane (Methyl Iodide): Similar in structure but lacks the dioxolane ring.
4-(Bromomethyl)-5-methyl-2H-1,3-dioxol-2-one: Similar compound with a bromomethyl group instead of an iodomethyl group.
4-(Chloromethyl)-5-methyl-2H-1,3-dioxol-2-one: Similar compound with a chloromethyl group.
Uniqueness
4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
4-(iodomethyl)-5-methyl-1,3-dioxol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTDIEBUWFHPON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596698 | |
Record name | 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80841-79-8 | |
Record name | 4-(Iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80596698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(iodomethyl)-5-methyl-2H-1,3-dioxol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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